Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate
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Overview
Description
Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate is a fluorinated organic compound with the molecular formula C10H5F15O3 and a molecular weight of 458.12 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate typically involves the reaction of a fluorinated alcohol with a corresponding fluorinated acid or acid derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. Common reagents include heptafluoroisopropanol and octafluoropentanoic acid . The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid and is conducted at elevated temperatures to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .
Reduction: in anhydrous .
Hydrolysis: or in aqueous solution.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with functional groups like or .
Reduction: .
Hydrolysis: and .
Scientific Research Applications
Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a building block for synthesizing fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic applications.
Medicine: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of high-performance polymers and coatings that require chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate exerts its effects is primarily through its interaction with molecular targets via fluorine atoms . The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-(heptafluoroisopropoxy)octafluoropentanoate can be compared with other fluorinated esters such as:
- Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate
- Ethyl 2,2,3,3,4,4,5,5,6,6-decafluorohexanoate
Uniqueness
- Higher fluorine content : Provides enhanced chemical stability and unique reactivity.
- Specific functional groups : The presence of the heptafluoroisopropoxy group imparts distinct physical and chemical properties compared to other fluorinated esters.
List of Similar Compounds
- Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate
- Ethyl 2,2,3,3,4,4,5,5,6,6-decafluorohexanoate
- Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Properties
Molecular Formula |
C10H5F15O3 |
---|---|
Molecular Weight |
458.12 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5-octafluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)pentanoate |
InChI |
InChI=1S/C10H5F15O3/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)10(24,25)28-7(17,8(18,19)20)9(21,22)23/h2H2,1H3 |
InChI Key |
JKIBXEUXUXYAHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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